Isotopic Internal Standard for LC-MS/MS Quantification of TEMPO and Related Nitroxides: Mass Shift and Co-Elution Behavior
Tempo-d18 provides a +18 Da mass shift relative to unlabeled TEMPO (156.25 g/mol → 174.36 g/mol), enabling its use as a co-eluting stable isotope-labeled internal standard for quantitative LC-MS/MS analysis . This isotopic mass difference allows mass spectrometric resolution of the internal standard from the target analyte while preserving identical chromatographic retention time and ionization efficiency, thereby correcting for matrix effects, extraction variability, and instrument drift [1]. Unlike structurally distinct internal standards (e.g., 4-oxo-TEMPO or 4-hydroxy-TEMPO), which may exhibit differential extraction recovery and ionization suppression, the co-eluting isotopologue approach provides superior accuracy and precision [2].
| Evidence Dimension | Mass difference for MS resolution |
|---|---|
| Target Compound Data | 174.36 g/mol (molecular ion [M+H]+ at m/z 175.36) |
| Comparator Or Baseline | TEMPO: 156.25 g/mol (molecular ion [M+H]+ at m/z 157.25) |
| Quantified Difference | +18 Da mass shift (Δm/z = 18) |
| Conditions | Electrospray ionization (ESI) mass spectrometry, positive ion mode |
Why This Matters
This +18 Da mass shift enables co-eluting isotopologue internal standardization for TEMPO quantification in biological matrices, which structurally distinct analogs cannot achieve, directly impacting analytical accuracy in pharmacokinetic, metabolic, and environmental fate studies.
- [1] MtoZ Biolabs. Internal Standard Method for LC-MS Quantification. Technical Documentation. View Source
- [2] Antpedia. 内标法在色谱定量分析中的应用. Analytical Methodology Reference. View Source
